4-Methoxy-3-(trifluoromethyl)bromobenzene 4-Methoxy-3-(trifluoromethyl)bromobenzene
Brand Name: Vulcanchem
CAS No.: 1514-11-0
VCID: VC20953512
InChI: InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
SMILES: COC1=C(C=C(C=C1)Br)C(F)(F)F
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol

4-Methoxy-3-(trifluoromethyl)bromobenzene

CAS No.: 1514-11-0

Cat. No.: VC20953512

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-(trifluoromethyl)bromobenzene - 1514-11-0

Specification

CAS No. 1514-11-0
Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
IUPAC Name 4-bromo-1-methoxy-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
Standard InChI Key XTFPWZDSCKENBJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)C(F)(F)F
Canonical SMILES COC1=C(C=C(C=C1)Br)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

4-Methoxy-3-(trifluoromethyl)bromobenzene is an aromatic compound that features a benzene ring with three key substituents: a bromine atom at the 4-position, a trifluoromethyl group (-CF3) at the 3-position, and a methoxy group (-OCH3) attached to the benzene ring. This arrangement of substituents creates a molecule with interesting electronic and steric properties that influence its chemical behavior .

Basic Information

The compound is identified by the Chemical Abstracts Service (CAS) registry number 1514-11-0 and is known by several synonyms in the chemical literature and commercial market . The precise positioning of the functional groups on the benzene ring is critical to its identity and distinguishes it from structural isomers.

Synonyms and Alternative Nomenclature

Multiple naming conventions exist for this compound, reflecting different perspectives on its core structure:

SynonymBased on Structure
1-Bromo-4-methoxy-3-(trifluoromethyl)benzenePosition numbering from different carbon
4-Bromo-1-Methoxy-2-(trifluoromethyl)BenzeneAlternative position numbering
5-Bromo-2-methoxybenzotrifluorideBenzotrifluoride as parent structure
4-Bromo-2-(trifluoromethyl)anisoleAnisole as parent structure
Each name highlights different aspects of the molecular structure while referring to the same compound .

Physical and Chemical Properties

The physical and chemical properties of 4-Methoxy-3-(trifluoromethyl)bromobenzene are largely influenced by the presence of its functional groups. The trifluoromethyl group, known for its strong electron-withdrawing capacity, significantly affects the electron distribution within the molecule, while the methoxy group provides electron-donating effects. The bromine atom adds further complexity to its reactivity profile.

Fundamental Properties

PropertyValue
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Physical StateSolid (at room temperature)
InChIInChI=1/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
These fundamental properties provide the basis for understanding its behavior in chemical reactions and physical processes .

Chemical Reactivity

The compound exhibits characteristic reactivity patterns influenced by its functional groups:

  • The bromine atom serves as an active site for various coupling reactions, particularly palladium-catalyzed cross-couplings like Suzuki and Sonogashira reactions.

  • The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.

  • The methoxy group can participate in dealkylation reactions under specific conditions.
    The combination of these groups creates a molecule with significant synthetic utility in medicinal chemistry and materials science.

Applications and Uses

4-Methoxy-3-(trifluoromethyl)bromobenzene serves as a versatile building block in organic synthesis with applications spanning multiple industries.

Pharmaceutical Intermediates

The compound's structure makes it valuable in medicinal chemistry, particularly for the synthesis of trifluoromethylated drug candidates. Trifluoromethyl groups are frequently incorporated into pharmaceuticals to enhance metabolic stability, bioavailability, and binding selectivity. The bromine functionality allows for further elaboration through coupling reactions to build more complex molecular architectures .

Agrochemical Development

Similar to pharmaceuticals, modern agrochemicals often incorporate fluorinated motifs to improve their performance characteristics. 4-Methoxy-3-(trifluoromethyl)bromobenzene may serve as an intermediate in developing crop protection agents with enhanced persistence and target specificity .

Materials Science

Fluorinated aromatic compounds like 4-Methoxy-3-(trifluoromethyl)bromobenzene can contribute to the development of advanced materials with unique properties, including liquid crystals, electro-optical materials, and specialty polymers.

Supplier ReferencePurityPrice Range (EUR)Estimated Delivery
IN-DA00AC3R98%26.00-596.00April 22, 2025
54-PC041398%33.00-201.00April 21, 2025
10-F00583397%14.00-617.00April 23, 2025
3D-FB102997Min. 95%Not availableDiscontinued
This information indicates active commercial interest in the compound with a range of pricing options based on quantity and purity requirements .

Structural Comparison with Related Compounds

Understanding the relationship between 4-Methoxy-3-(trifluoromethyl)bromobenzene and structurally similar compounds provides insight into its chemical behavior and potential applications.

Isomeric Relationships

A closely related compound is 3-Bromo-4-methoxybenzotrifluoride (CAS: 402-10-8), which shares the same molecular formula (C8H6BrF3O) but differs in the positioning of substituents. This isomeric relationship demonstrates how subtle changes in molecular architecture can lead to distinct chemical identities and properties .

Structure-Property Relationships

The position of functional groups on the benzene ring significantly influences the compound's properties:

  • Electronic effects: The para-relationship between the methoxy and bromine groups creates distinctive electronic distribution.

  • Steric considerations: The ortho-relationship between the methoxy and trifluoromethyl groups influences the conformation and reactivity.

  • Physical properties: The boiling point of related isomers (90-92°C reported for 3-Bromo-4-methoxybenzotrifluoride) suggests similar physical characteristics for our compound of interest .

Research and Future Directions

The unique structural features of 4-Methoxy-3-(trifluoromethyl)bromobenzene position it as a compound of continued interest in synthetic organic chemistry and related fields.

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